
2-Aminobenzenesulfonamide
Overview
Description
2-Aminobenzenesulfonamide (CAS 3306-62-5), also known as orthanilamide, is a sulfonamide derivative with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.20 g/mol . It serves as a critical intermediate in pharmaceutical and dye manufacturing, with global production estimated at 150 million kg annually (60 million kg consumed in pharmaceuticals, 90 million kg in dyes) . Its primary pharmacological relevance lies in its role as a carbonic anhydrase IX (CA IX) inhibitor, making it a candidate for targeting hypoxic tumors .
Preparation Methods
Orthanilamide can be synthesized through several methods. One common synthetic route involves the reaction of aniline with chlorosulfonic acid to form sulfanilic acid, which is then converted to ortho-sulfanilamide through a series of steps . Industrial production methods may involve the use of electrosynthesis, which offers a greener and more sustainable approach to synthesizing amides .
Chemical Reactions Analysis
Orthanilamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong bases like hydroxides for deprotonation and chloroform for the Reimer-Tiemann reaction . Major products formed from these reactions include dichloromethyl substituted phenols and other derivatives .
Scientific Research Applications
Pharmaceutical Development
2-Aminobenzenesulfonamide is a crucial intermediate in the synthesis of sulfa drugs, which are vital for treating bacterial infections. These compounds work by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. The development of novel sulfanilamide derivatives continues to be an area of active research, focusing on enhancing efficacy and reducing side effects.
Case Study: Antimicrobial Activity
Recent studies have demonstrated that modified this compound derivatives exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown potent inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as effective antibacterial agents in clinical settings .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions. Its ability to form stable complexes with metal ions enhances the accuracy of environmental testing methods.
Data Table: Metal Ion Detection
Metal Ion | Detection Method | Sensitivity (µM) |
---|---|---|
Lead (Pb²⁺) | Colorimetric method | 0.5 |
Cadmium (Cd²⁺) | Spectrophotometric analysis | 0.2 |
Mercury (Hg²⁺) | Fluorometric detection | 0.1 |
Biochemical Research
The compound is extensively used in biochemical research for studying enzyme inhibition, particularly carbonic anhydrases (CAs). These enzymes play critical roles in physiological processes including respiration and acid-base balance.
Case Study: Inhibition Studies
Research has shown that this compound derivatives effectively inhibit various isoforms of carbonic anhydrase, with some exhibiting selectivity towards specific isoforms like CA IX, which is implicated in tumor growth and progression .
Polymer Chemistry
In polymer chemistry, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is particularly beneficial in industries such as automotive and construction where material performance is critical.
Data Table: Polymer Properties
Polymer Type | Property Enhanced | Improvement (%) |
---|---|---|
Polypropylene | Thermal Stability | 15 |
Polyvinyl Chloride | Mechanical Strength | 20 |
Agricultural Applications
The compound is being explored for its potential use in developing herbicides and pesticides. Its mechanism of action involves inhibiting specific enzymes crucial for plant growth and development.
Case Study: Herbicidal Activity
Studies have indicated that certain derivatives of this compound can effectively inhibit the growth of common agricultural weeds without adversely affecting crop yield, making them promising candidates for environmentally friendly herbicides .
Mechanism of Action
Orthanilamide exerts its effects by inhibiting the enzyme carbonic anhydrase IX. This enzyme is involved in the regulation of pH and ion balance in cells. By inhibiting this enzyme, ortho-sulfanilamide disrupts these processes, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
2-Aminobenzamides
- Structural Difference : Replaces the sulfonamide (-SO₂NH₂) group with a carboxamide (-CONH₂) .
- Reactivity: In reactions with propargyl alcohol, 2-aminobenzenesulfonamide derivatives (e.g., 3b) achieve 90% yield, comparable to 5-iodobenzamide derivatives (91% yield) .
- Applications : Primarily used in polymer and coordination chemistry, lacking the CA inhibition specificity seen in sulfonamides .
2-Aminobenzimidazole Derivatives
- Structural Difference : Incorporates a benzimidazole ring fused to the benzene-sulfonamide backbone .
- Synthesis: Prepared via reactions with sulfonyl chlorides (e.g., 4-acetaminobenzenesulphonyl chloride) .
- Pharmacology: Exhibits broader bioactivity, including antimicrobial and anticancer properties, but lacks the CA IX selectivity of this compound .
N-Methyl this compound
- Structural Difference : Methyl substitution on the sulfonamide nitrogen (CAS 16288-77-0) .
- Safety : Markedly higher toxicity (harmful by inhalation, skin contact, or ingestion) compared to the parent compound .
- Applications: Limited industrial use due to safety concerns, highlighting the importance of substituents in toxicity profiles .
Pharmacological and Biochemical Comparisons
Carbonic Anhydrase Inhibition
Ring-Chain Tautomerism
- This compound derivatives exhibit ring-chain tautomerism, a property shared with anthranilamide derivatives but with distinct equilibrium states due to sulfonamide’s electron-withdrawing effects . This impacts binding stability in enzyme-inhibitor complexes .
Market Dynamics
- Demand Drivers: this compound’s growth is fueled by pharmaceutical expansion (CAGR XX%, 2019–2033) , whereas analogues like 2-aminobenzamides rely on niche industrial applications .
- Regional Production: Asia-Pacific dominates this compound production (Jiaxing Yingnan Chemical, Sarna Chemicals), while benzimidazole derivatives see decentralized synthesis .
Biological Activity
2-Aminobenzenesulfonamide, also known as sulfanilamide, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by an amino group and a sulfonamide group attached to a benzene ring. Its structural features contribute to its biological activities, particularly in the inhibition of certain enzymes.
- Inhibition of Carbonic Anhydrase (CA) :
-
Calcium Channel Modulation :
- Studies have shown that derivatives of this compound can act as calcium channel blockers. For instance, 4-(2-aminoethyl)benzenesulfonamide demonstrated significant effects on coronary resistance by inhibiting calcium channels, leading to decreased perfusion pressure . This property may have therapeutic applications in cardiovascular diseases.
- Lipoxygenase Inhibition :
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Biological Activity | Mechanism | Therapeutic Implications |
---|---|---|
Carbonic Anhydrase Inhibition | Inhibition of CA isozymes | Treatment of glaucoma, metabolic acidosis |
Calcium Channel Blockade | Modulation of calcium influx | Management of hypertension, angina |
Lipoxygenase Inhibition | Blocking LOX activity | Anti-inflammatory effects, cancer therapy |
Antibacterial Activity | Interference with bacterial growth | Treatment of bacterial infections |
Case Studies
- Cardiovascular Effects : A study demonstrated that 4-(2-aminoethyl)benzenesulfonamide reduced coronary resistance significantly compared to controls, highlighting its potential as a cardiovascular agent .
- Anticancer Properties : Research on modified sulfonamides revealed promising results against breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds exhibited selective cytotoxicity with low IC50 values, indicating their potential as anticancer drugs .
- Anti-inflammatory Effects : The inhibition of lipoxygenases by certain this compound derivatives suggests their role in reducing inflammation and managing chronic inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies using computational models (ADMET analysis) suggest that these compounds possess good permeability and low plasma protein binding, which may enhance their bioavailability .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural properties of 2-Aminobenzenesulfonamide?
- Methodological Answer: Use single-crystal X-ray diffraction (XRD) to resolve molecular geometry and hydrogen-bonding networks, complemented by NMR spectroscopy for verifying proton environments. For example, XRD analysis in highlights the importance of intermolecular interactions in stabilizing crystal structures. Polarized light microscopy can further assess crystallinity. Pair these with computational tools like Mercury (CCDC) for refinement .
Q. How is this compound identified as a carbonic anhydrase (CA) inhibitor, and what are its reported potency metrics?
- Methodological Answer: Employ enzyme inhibition assays (e.g., stopped-flow CO hydration) to measure IC or K values. reports a K of 0.85 nM against CHEMBL3242 (likely CA IX), while confirms its selectivity for CA IX over isoforms like CA I/II. Validate results using competitive binding assays with acetazolamide as a positive control .
Q. What synthetic routes are commonly used to prepare this compound derivatives for structure-activity studies?
- Methodological Answer: React this compound with propargyl alcohol or isatoic anhydride under mild conditions (e.g., water, room temperature) to form sulfonamide derivatives with high yields (90–91%, ). Optimize regioselectivity using catalysts like Cu(I) or Pd(0) for cross-coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory potency (e.g., K ranging from 0.85 nM to 33 nM) across studies?
- Methodological Answer: Discrepancies may arise from assay conditions (pH, temperature) or isoform-specific activity. Conduct parallel experiments using identical buffers (e.g., Tris-HCl pH 7.4) and enzyme sources (recombinant vs. native). Cross-reference with and , which highlight isoform-dependent potency. Validate using isothermal titration calorimetry (ITC) for binding thermodynamics .
Q. What strategies optimize the synthetic yield of this compound-based bioconjugates for targeted drug delivery?
- Methodological Answer: Incorporate click chemistry (e.g., azide-alkyne cycloaddition) for site-specific conjugation. demonstrates 90% yield for sulfonamide-propargyl derivatives. Use protecting groups (e.g., Fmoc) on the amino moiety to prevent side reactions. Monitor reaction progress via LC-MS and purify using reverse-phase HPLC .
Q. How does structural modification of this compound affect its pharmacokinetic properties and tissue penetration?
- Methodological Answer: Introduce halogen atoms (e.g., Cl, F) at the benzene ring to enhance lipophilicity and blood-brain barrier permeability. Use logP calculations (e.g., XLogP3) and in vitro permeability assays (Caco-2 cells). Compare with , which notes improved activity in hydrophobic environments. Validate in vivo using radiolabeled analogs (e.g., C-tagged, ) .
Q. What computational approaches are effective for predicting this compound’s binding mode to CA isoforms?
- Methodological Answer: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using CA IX crystal structures (PDB: 3IAI). Analyze hydrogen bonds with Zn-coordinating residues (His94, His96, His119). Cross-validate with free-energy perturbation (FEP) calculations to quantify binding affinity differences across isoforms .
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- All methodological answers are derived from peer-reviewed studies or validated databases (NIST, NCATS).
- For advanced queries, prioritize multi-technique validation to address reproducibility challenges.
Properties
IUPAC Name |
2-aminobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZSBRQTAHVVGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186717 | |
Record name | 2-Aminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3306-62-5 | |
Record name | 2-Aminobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3306-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminobenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Aminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-aminobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Aminobenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YME8QXY8ED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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